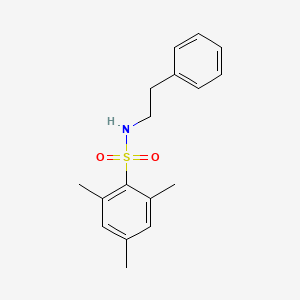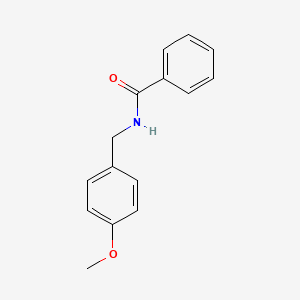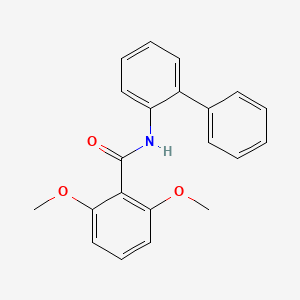![molecular formula C23H28N4O6 B3844777 1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5347-75-1](/img/structure/B3844777.png)
1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with cyclohexyl and nitroanilino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-hydroxy-5-nitroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroanilino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Applications De Recherche Scientifique
1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The nitroanilino moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the nitroanilino substituent, making it less reactive in certain chemical reactions.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Contains allyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of cyclohexyl and nitroanilino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,3-dicyclohexyl-6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c28-20-12-11-17(27(32)33)13-19(20)24-14-18-21(29)25(15-7-3-1-4-8-15)23(31)26(22(18)30)16-9-5-2-6-10-16/h11-16,28-29H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZOUKEKWUCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=C(C=CC(=C4)[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416803 | |
| Record name | 1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-75-1 | |
| Record name | 1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


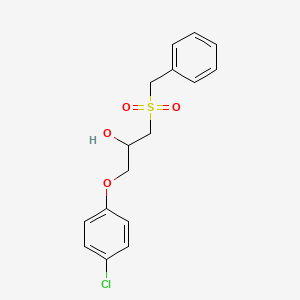
![1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844706.png)
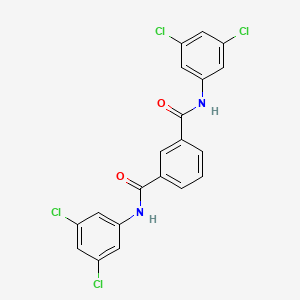
![N-[(E)-(4-methoxyphenyl)methylideneamino]-5-nitro-3-phenyl-1H-indole-2-carboxamide](/img/structure/B3844723.png)
![2-[(4-Iodo-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3844727.png)
![[(E)-(5-butylthiophen-2-yl)methylideneamino]urea](/img/structure/B3844736.png)
![1-[4-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844744.png)
![2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B3844745.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline](/img/structure/B3844755.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)
![2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid](/img/structure/B3844770.png)
